REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[CH:5]([C:7]1([CH3:12])[O:11][CH2:10][CH2:9][O:8]1)[CH3:6])C.[OH-].[K+]>O1CCOCC1.O.O>[CH3:12][C:7]1([CH:5]([CH3:6])[C:4]([OH:13])=[O:3])[O:11][CH2:10][CH2:9][O:8]1 |f:1.2,3.4|
|
Name
|
2-(2-Methyl-[1,3]dioxolan-2-yl)-propionic acid ethyl ester
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)C1(OCCO1)C)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
35.63 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at 35° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (100 mL×2)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)C(C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.34 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |